molecular formula C25H22FNO4S B2483192 6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866812-42-2

6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2483192
CAS No.: 866812-42-2
M. Wt: 451.51
InChI Key: LPAQPCXKVRTDKU-UHFFFAOYSA-N
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Description

6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include an ethoxy group, a fluorophenyl group, and a methylbenzenesulfonyl group attached to a dihydroquinolinone core.

Preparation Methods

The synthesis of 6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinolinone core and the subsequent introduction of the substituent groups. Common synthetic routes may involve:

    Formation of the quinolinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxy group: This step may involve the use of ethylating agents under basic conditions.

    Attachment of the fluorophenyl group: This can be done through nucleophilic substitution reactions using fluorobenzyl halides.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions would depend on the specific reaction pathway and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms may involve:

    Binding to receptors: The compound may interact with specific receptors, leading to modulation of their activity.

    Enzyme inhibition: It may inhibit the activity of certain enzymes by binding to their active sites.

    Pathway modulation: The compound could affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one include other quinolinone derivatives with different substituents. These compounds may share some structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.

Properties

IUPAC Name

6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4S/c1-3-31-19-10-13-23-21(14-19)25(28)24(32(29,30)20-11-8-17(2)9-12-20)16-27(23)15-18-6-4-5-7-22(18)26/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAQPCXKVRTDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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